molecular formula C12H10O4 B11766565 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

Cat. No.: B11766565
M. Wt: 218.20 g/mol
InChI Key: UFVUCYUSWZYPOJ-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate with appropriate reagents to introduce the hydroxymethyl group . Another method includes the use of lithium aluminum hydride as a reducing agent to convert the ester group to a hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of biocatalysts and environmentally friendly solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various enzymes, enhancing its binding affinity and catalytic efficiency. This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

UFVUCYUSWZYPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)CO

Origin of Product

United States

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